molecular formula C11H15NO4S B044558 propachlor ESA CAS No. 123732-85-4

propachlor ESA

Cat. No. B044558
CAS RN: 123732-85-4
M. Wt: 257.31 g/mol
InChI Key: BFSZJLBDHMMCAH-UHFFFAOYSA-N
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Description

Propachlor ESA, also known as 2-[(1-Methylethyl)-phenylamino]-2-oxo-ethanesulfonic acid, is a compound with the molecular formula C11H15NO4S . It is a derivative of propachlor, a widely used acylaniline herbicide .


Molecular Structure Analysis

The molecular structure of propachlor ESA consists of an isopropyl group and a phenyl group attached to an amino group, which is further connected to a 2-oxo-ethanesulfonic acid group .


Chemical Reactions Analysis

Propachlor, the parent compound of propachlor ESA, has been found to undergo dechlorinating transformation through nucleophilic substitution by dithionite on the surface of alumina . This suggests that propachlor ESA may undergo similar chemical reactions.

Scientific Research Applications

  • Agricultural Applications and Plant Effects : Propachlor is known to inhibit root elongation in cucumbers by reducing protein biosynthesis, with a secondary effect on nucleic acid synthesis (Duke, Slife, Hanson, & Butler, 1975). It also impacts the cell cycle of plants, as shown by its effect on L1210 cells causing accumulation in the G1 phase (Zilkah, Osband, McCaffrey, & Shapiro, 1985). Propachlor metabolism in soybean plants results in its metabolites being concentrated in the roots and foliage (Lamoureux & Rusness, 1989).

  • Environmental Remediation and Degradation : Propachlor's reductive transformation by dithionite offers potential for remediation of herbicide-contaminated resources (Liu, Shih, Wei, Wang, & Li, 2011). Additionally, Pseudomonas strain GCH1 can be used as biocatalysts for propachlor removal in an immobilized-cell system, reaching up to 98% elimination (Martín, Mengs, Płaza, Garbi, Sánchez, Gibello, Gutiérrez, & Ferrer, 2000).

  • Toxicology and Health Impact : Propachlor shows higher cytotoxicity compared to alachlor and metolachlor, with glutathione providing a protective effect against these compounds in both rat and human hepatoma-derived cells (Dierickx, 2004). The compound's metabolism in germfree rats results in the isolation of three major metabolites from the excreta (Bakke, Gustafsson, & Gustafsson, 1980).

  • Atmospheric Degradation : In the gas-phase tropospheric environment, propachlor degradation is primarily controlled by reactions with OH and possibly NO3 radicals, with an estimated atmospheric lifetime of approximately 20 hours (Muñoz, Vera, Sidebottom, Ródenas, Borrás, Vázquez, Raro, & Mellouki, 2012).

  • Analytical Methodology : Methods like EPA Method 535 use solid-phase extraction with nonporous graphitized carbon sorbent for extracting degradates of propachlor from drinking water (Shoemaker & Bassett, 2006).

Safety and Hazards

Safety data sheets suggest that propachlor ESA may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Given the potential environmental impact of propachlor and its derivatives, future research could focus on developing new approaches to remove propachlor residues from the environment . Additionally, the potential risk of propachlor via its primary metabolite in bioindicator species suggests that further investigation into the ecological impacts of propachlor and its derivatives is warranted .

properties

IUPAC Name

2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16/h3-7,9H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSZJLBDHMMCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891452
Record name 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propachlor ESA

CAS RN

123732-85-4
Record name 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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